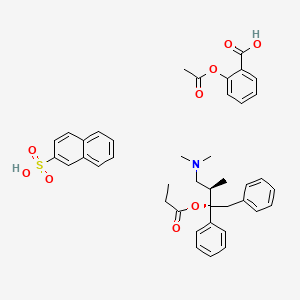
1-(Chloromethyl)-3-(trifluoromethyl)benzene
Descripción general
Descripción
“1-(Chloromethyl)-3-(trifluoromethyl)benzene” is a chemical compound with the formula C8H6ClF3. It is also known by other names such as α’-Chloro-α,α,α-trifluoro-m-xylene, 3-Trifluoromethylbenzyl chloride, m-Trifluoromethylbenzyl chloride, 3-Chloromethylbenzotrifluoride, α-Chloro-3-trifluoromethyltoluene, and m-Xylene .
Molecular Structure Analysis
The molecular structure of “1-(Chloromethyl)-3-(trifluoromethyl)benzene” can be viewed using Java or Javascript . The IUPAC Standard InChI is InChI=1S/C8H6ClF3/c9-5-6-2-1-3-7(4-6)8(10,11)12/h1-4H,5H2 .Physical And Chemical Properties Analysis
The molecular weight of “1-(Chloromethyl)-3-(trifluoromethyl)benzene” is 194.581 . More detailed physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación
Organic Synthesis
3-(Trifluoromethyl)benzyl chloride: is a versatile reagent in organic synthesis. It is particularly useful in the synthesis of dithiocarbamates , which are compounds with wide applications ranging from vulcanization accelerators in rubber to fungicides in agriculture . Additionally, it serves as a precursor for synthesizing 4-nitro-3-trifluoromethyl-[N-(4-hydroxyphenyl)]benzamide , a compound that could have potential applications in developing new pharmaceuticals .
Pharmaceutical Research
In pharmaceutical research, 3-(Trifluoromethyl)benzyl chloride is utilized to create intermediates for drug development. For instance, it has been used in the synthesis of C-2 and C-3 substituted pyrazolo[1,5-a]pyrimidines , which are a class of compounds known for their therapeutic properties, including antitumor activity . This highlights the compound’s role in the discovery and development of new medications.
Material Science
The applications of 3-(Trifluoromethyl)benzyl chloride in material science are linked to its reactivity with various compounds to form materials with specific properties. For example, its reaction with sodium salts of N,N-disubstituted dithiocarbamic acids to yield dithiocarbamates can be leveraged to create specialized polymers with enhanced durability and chemical resistance .
Chemical Engineering
In chemical engineering, 3-(Trifluoromethyl)benzyl chloride is important for the synthesis of complex organic molecules. Its role in creating building blocks for more complex structures is crucial for the design of process flows and the development of industrial-scale chemical production methods .
Environmental Science
While direct applications of 3-(Trifluoromethyl)benzyl chloride in environmental science are not extensively documented, the compound’s derivatives, such as dithiocarbamates, are studied for their environmental impact, particularly in terms of toxicity and degradation. Understanding the environmental fate of these derivatives is essential for assessing the ecological risks associated with their use .
Biochemistry
In biochemistry, 3-(Trifluoromethyl)benzyl chloride can be used to modify peptides and proteins. The trifluoromethyl group is a common moiety in bioactive molecules, and its incorporation into biomolecules can significantly alter their properties, such as increasing their metabolic stability or modifying their interaction with biological targets .
Safety and Hazards
While specific safety and hazards information for “1-(Chloromethyl)-3-(trifluoromethyl)benzene” is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Propiedades
IUPAC Name |
1-(chloromethyl)-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3/c9-5-6-2-1-3-7(4-6)8(10,11)12/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGASTRVQNVVYIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061036 | |
| Record name | Benzene, 1-(chloromethyl)-3-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-3-(trifluoromethyl)benzene | |
CAS RN |
705-29-3 | |
| Record name | 3-(Trifluoromethyl)benzyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=705-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Trifluoromethylbenzyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000705293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Trifluoromethyl)benzyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5227 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-(chloromethyl)-3-(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1-(chloromethyl)-3-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α'-chloro-α,α,α-trifluoro-m-xylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.806 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(Chloromethyl)benzotrifluoride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XG8S4F46BH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main application of 3-trifluoromethylbenzyl chloride described in the provided research?
A: The research primarily focuses on the use of 3-trifluoromethylbenzyl chloride as a key intermediate in the synthesis of 3-trifluoromethylphenylacetonitrile [, ]. This compound is obtained through a reaction with sodium cyanide in the presence of a phase transfer catalyst [].
Q2: What are the advantages of the proposed synthesis method for 3-trifluoromethylbenzyl chloride?
A: The research highlights several advantages of the proposed synthesis method [, ]:
- High Yield: The reaction of trifluoromethyl benzene with tripolyformaldehyde, sulfuric acid, and thionyl chloride in the presence of a catalyst leads to a good yield of 3-trifluoromethylbenzyl chloride [].
- Simple Process: The synthesis method involves fewer steps and milder reaction conditions compared to other methods [].
- Reduced Environmental Impact: The process generates recyclable wastewater and minimizes the production of hazardous waste like HF, thereby reducing environmental pollution [].
Q3: Are there any alternative synthesis routes for 3-trifluoromethylbenzyl chloride mentioned in the research?
A: Yes, one alternative route for synthesizing 3-trifluoromethylbenzyl chloride is mentioned []. This method involves reacting α, α, α-trifluorotoluene with trioxymethylene and chlorosulfonic acid under specific conditions to produce the desired compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,6-dimethyl-5,7-dihydro-1H-indol-4-one](/img/structure/B1217283.png)











